molecular formula C13H17N3O5S B5700163 [4-(ETHYLSULFONYL)PIPERAZINO](2-NITROPHENYL)METHANONE

[4-(ETHYLSULFONYL)PIPERAZINO](2-NITROPHENYL)METHANONE

Cat. No.: B5700163
M. Wt: 327.36 g/mol
InChI Key: YXHZGTHKSQUODY-UHFFFAOYSA-N
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Description

4-(ETHYLSULFONYL)PIPERAZINOMETHANONE: is a complex organic compound characterized by the presence of an ethylsulfonyl group attached to a piperazine ring, which is further connected to a nitrophenyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE typically involves a multi-step process. One common method includes the reaction of 4-(ethylsulfonyl)piperazine with 2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(ETHYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Compounds with new functional groups replacing the nitro group.

Scientific Research Applications

4-(ETHYLSULFONYL)PIPERAZINOMETHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a biochemical probe. The compound’s ability to interact with various biological molecules makes it useful in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases or conditions.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to changes in cell function or behavior. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(ETHYLSULFONYL)PIPERAZINOMETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-(2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-2-22(20,21)15-9-7-14(8-10-15)13(17)11-5-3-4-6-12(11)16(18)19/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHZGTHKSQUODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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